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This technical support center provides researchers, scientists, and drug development

professionals with best practices for using negative controls in environmental DNA (eDNA)

research. Below you will find troubleshooting guides and frequently asked questions to address

specific issues you may encounter during your experiments.

Troubleshooting Guide: Contamination in Negative
Controls
Unexpected amplification in negative controls is a critical issue that can compromise the validity

of eDNA data. This guide will help you identify the source of contamination and take corrective

actions.
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Potential Cause Troubleshooting Steps Preventative Measures

Contaminated source water for

blanks

1. Sequence the amplicon

from the field blank. 2.

Compare the sequence to your

target species and other

potential environmental

sources. 3. Test a new,

unopened source of purified

water (e.g., deionized, distilled,

or MilliQ).

1. Use certified DNA-free water

for all field blanks. 2. Test each

new batch of water for

contamination before use in

the field.

Contaminated sampling

equipment

1. Review decontamination

protocols for all field gear (e.g.,

nets, bottles, gloves). 2. If

possible, test swabs from

equipment for target DNA.

1. Implement a strict

decontamination protocol

between sampling sites, such

as a 10-50% bleach solution

wash followed by a rinse with

DNA-free water.[1] 2. Use

single-use disposable

equipment when feasible.[2][3]

Cross-contamination during

sample handling in the field

1. Review the order of sample

collection. Were blanks

handled after environmental

samples?

1. Always handle and process

negative controls before

environmental samples. 2.

Change gloves between

handling each sample.

Airborne contamination at the

sampling site

1. Consider the proximity of the

sampling site to known

sources of the target DNA.

1. If possible, open and close

sample containers and

controls away from areas of

high potential for airborne DNA

(e.g., inside a vehicle or a field-

portable clean box).
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Potential Cause Troubleshooting Steps Preventative Measures

Contaminated reagents or

consumables

1. Test each reagent from the

extraction kit individually. 2.

Test a new lot of extraction kits

and consumables (e.g., tubes,

filters, pipette tips).

1. Purchase DNA-free certified

reagents and consumables. 2.

Aliquot reagents into smaller,

single-use volumes to avoid

contaminating stock solutions.

3. UV irradiate reagents and

consumables where

appropriate.

Cross-contamination during

extraction

1. Review laboratory workflow.

Are pre- and post-PCR areas

physically separated? 2.

Check for potential splash-

back from positive samples.

1. Process negative controls in

parallel with field samples to

monitor for batch-specific

contamination.[4] 2. Perform

extractions in a dedicated pre-

PCR clean lab or a laminar

flow hood.[1] 3. Use aerosol-

resistant pipette tips.

Contaminated laboratory

equipment

1. Decontaminate all

equipment used for extraction

(e.g., centrifuges, tube racks,

pipettes).

1. Regularly clean and

decontaminate laboratory

surfaces and equipment with a

10% bleach solution.
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Potential Cause Troubleshooting Steps Preventative Measures

Contaminated PCR reagents

1. Test each PCR reagent

(e.g., primers, probes, master

mix, water) individually. 2.

Prepare a new set of PCR

reagents from stock solutions.

1. Use dedicated, DNA-free

reagents for PCR. 2. Aliquot

reagents to minimize the risk of

cross-contamination.

"Loose amplicon"

contamination in the PCR

setup area

1. This is a common source of

PCR contamination.

Thoroughly decontaminate the

PCR setup area.

1. Maintain physically separate

pre-PCR and post-PCR

laboratories or workspaces. 2.

Never bring amplified DNA

products into the pre-PCR

area. 3. Use UV irradiation in

PCR workstations to destroy

contaminating DNA.

Cross-contamination during

PCR plate setup

1. Review pipetting technique

to avoid splashing between

wells.

1. Be meticulous during PCR

setup. 2. Use fresh, aerosol-

resistant pipette tips for each

reaction.

Frequently Asked Questions (FAQs)
Q1: What are the essential types of negative controls for an eDNA study?

A1: A robust eDNA study should include negative controls at every major stage of the workflow

to monitor for contamination. The most critical types are:

Field Controls (or Field Blanks): These controls, typically purified water, are processed

alongside environmental samples in the field to detect contamination introduced during

sample collection and handling.[4][5]

Extraction Controls (or Extraction Blanks): These are samples that contain no template DNA

and are processed through the entire DNA extraction procedure to monitor for contamination

from reagents, consumables, and the lab environment.[4]
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PCR Controls (or No-Template Controls - NTCs): These reactions contain all PCR

components except for the template DNA. They are essential for detecting contamination in

PCR reagents or from "loose amplicons" in the lab.

Q2: How many negative controls should I include in my study?

A2: There is no universally agreed-upon ratio, but a general guideline is to include field blanks

at a rate of 5-10% of your total environmental samples.[1] For laboratory-based controls, at

least one extraction blank and one PCR negative control should be included for each batch of

samples being processed. If you are new to eDNA work, it is recommended to run a field blank

for every sampling site to ensure your protocols are clean.[1]

Q3: What should I do if I get a positive result in a negative control?

A3: A positive signal in a negative control indicates contamination. The appropriate response

depends on the type of control and the nature of the signal:

Weak, sporadic amplification: If the signal is weak and inconsistent, you might establish a

limit of detection (LOD) or limit of quantification (LOQ) threshold. Any signal in your

environmental samples below this threshold would be considered unreliable.

Strong, consistent amplification: This suggests a systemic contamination problem. You

should halt further processing and troubleshoot the source of contamination using the guide

above. Samples processed alongside the contaminated control should be treated with

caution and may need to be discarded.

Metabarcoding studies: In metabarcoding, reads found in negative controls are often used to

inform data filtering strategies. For example, a certain percentage of reads corresponding to

those in the blank may be subtracted from the environmental samples.

Q4: What type of water should I use for my field blanks?

A4: You should use water that is free of detectable target DNA. Common choices include

deionized (DI) water, distilled water, or commercially available molecular-grade water.[6][7] It is

a best practice to test the water source for contamination before using it for your field blanks.

Quantitative Data on Negative Control Usage
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The inclusion of negative controls is a critical component of rigorous eDNA research. However,

reporting practices can vary. A review of 156 eDNA studies highlighted the following trends in

the reporting of different types of negative controls.[6][7]

Type of Negative Control
Targeted eDNA Studies

Reporting Control (%)

Metabarcoding eDNA

Studies Reporting Control

(%)

PCR Control 71% 71%

Field Control 51% 20%

Extraction Control 36% 44%

DNA Capture Control 25% 20%

Data summarized from Sepulveda et al. (2020).[6][7] These data show that while PCR controls

are commonly reported, a significant portion of studies, particularly in metabarcoding, did not

report including field controls, potentially leaving them blind to contamination introduced during

sampling.[6][7]

Experimental Protocols
Protocol 1: Field Blank Implementation

Objective: To prepare and process a field blank to monitor for contamination during sample

collection.

Materials:

Sterile, single-use sample collection container (e.g., bottle, bag).

Certified DNA-free purified water (e.g., deionized, distilled, or MilliQ water).[5]

The same filtration apparatus or collection equipment used for environmental samples.

Sterile gloves.

Methodology:

Troubleshooting & Optimization

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 11 Tech Support

https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/full
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/pdf
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/full
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/pdf
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/full
https://www.frontiersin.org/journals/ecology-and-evolution/articles/10.3389/fevo.2020.609973/pdf
https://www.naturemetrics.com/kit-instructions/advice-note-sampling-strategies-for-aquatic-environments
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b8544604?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


At the sampling site, before collecting any environmental samples, put on a new pair of

sterile gloves.

Open the container of purified water.

Pour the purified water into the sterile sample collection container, mimicking the volume of

your environmental samples.

If filtering on-site, pass the purified water through a new, sterile filter using the same

procedure as for your environmental samples.

If collecting water to be filtered in the lab, simply seal the container with the purified water.

Label the field blank clearly, including the date, time, location, and that it is a negative

control.

Store and transport the field blank under the same conditions as your environmental

samples.

Protocol 2: Extraction Blank Implementation

Objective: To process an extraction blank to monitor for contamination during the DNA

extraction process in the laboratory.

Methodology:

During the DNA extraction setup, include one or more "samples" that contain no input

material.

If extracting from filters, this can be a clean, unused filter from the same batch as those used

for the environmental samples. If extracting from a water or soil sample, this will be an empty

tube.

Add all extraction reagents to the blank in the same order and volumes as for the true

samples.

Incubate, wash, and elute the blank alongside the other samples, following the exact same

protocol.
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The final eluate is your extraction blank, which should be amplified alongside the extracts

from your environmental samples.

Visualizing the eDNA Workflow and Contamination
Checkpoints
The following diagrams illustrate the key stages of a typical eDNA workflow and where negative

controls are integrated to detect contamination.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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